Methyl 6-bromothiochromane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromothiochromane-2-carboxylate is a chemical compound with the molecular formula C11H11BrO2S It is a derivative of thiochromane, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromothiochromane-2-carboxylate typically involves the bromination of thiochromane derivatives followed by esterification. One common method includes the reaction of thiochromane with bromine in the presence of a suitable solvent, such as acetic acid, to yield 6-bromothiochromane. This intermediate is then reacted with methanol and a catalytic amount of sulfuric acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromothiochromane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiochromane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products
Substitution: Formation of 6-azidothiochromane-2-carboxylate or 6-thiocyanatothiochromane-2-carboxylate.
Oxidation: Formation of 6-bromothiochromane-2-carboxylate sulfoxide or sulfone.
Reduction: Formation of 6-bromothiochromane-2-methanol.
Scientific Research Applications
Methyl 6-bromothiochromane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Biological Studies: It is employed in studies investigating the biological activity of thiochromane derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromothiochromane-2-carboxylate involves its interaction with molecular targets in biological systems. The bromine atom and ester group can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromochroman-2-carboxylate: Similar structure but lacks the sulfur atom.
Methyl 6-bromoindole-2-carboxylate: Contains an indole ring instead of a thiochromane ring.
Methyl 6-bromopyridine-2-carboxylate: Contains a pyridine ring instead of a thiochromane ring.
Uniqueness
Methyl 6-bromothiochromane-2-carboxylate is unique due to the presence of the sulfur atom in the thiochromane ring, which imparts distinct chemical and biological properties. The sulfur atom can participate in specific interactions, such as hydrogen bonding and coordination with metal ions, which are not possible with oxygen or nitrogen-containing analogs. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Properties
Molecular Formula |
C11H11BrO2S |
---|---|
Molecular Weight |
287.17 g/mol |
IUPAC Name |
methyl 6-bromo-3,4-dihydro-2H-thiochromene-2-carboxylate |
InChI |
InChI=1S/C11H11BrO2S/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 |
InChI Key |
IIIOTGQJGNUMOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(S1)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.